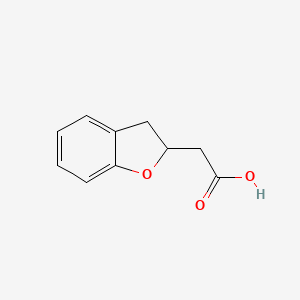

2,3-Dihydro-1-benzofuranacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-4,8H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJSLKIPAZEKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2,3 Dihydro 1 Benzofuranacetic Acid Scaffolds

Established Synthetic Pathways for the Core Structure

The synthesis of the 2,3-dihydro-1-benzofuranacetic acid core relies on a series of well-established organic reactions. These methods provide a foundation for accessing the fundamental scaffold, which can then be further functionalized.

Cyclization Reactions and Catalytic Approaches

The formation of the 2,3-dihydrobenzofuran (B1216630) ring is a key step in the synthesis of the target acid. researchgate.net A variety of cyclization reactions, often facilitated by catalysts, have been developed for this purpose. These reactions typically involve the formation of an ether linkage to create the heterocyclic ring system.

One common approach involves the intramolecular cyclization of appropriately substituted phenols. For instance, the reaction of o-allylphenols can be promoted to undergo oxyselenocyclization in the presence of chalcogenides and a promoter system like I2/SnCl2 under visible light irradiation, leading to 2,3-chalcogenil-dihydrobenzofurans. researchgate.net Another strategy utilizes a rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation of 1,3-dienes to construct the dihydrobenzofuran ring. organic-chemistry.org

Palladium and copper-based catalysts are also extensively used. nih.gov For example, a Sonogashira coupling of 2-iodophenols with terminal acetylenes, followed by an intramolecular cyclization catalyzed by palladium and copper, yields 2,3-disubstituted benzofurans. nih.govnih.gov Furthermore, a facile, one-pot method for the de novo synthesis of benzofurans from 2-hydroxy-1,4-diones has been described using trifluoroacetic acid (TFA) as a catalyst and N-bromobutanimide (NBS) as an oxidant. rsc.org

The following table summarizes various catalytic approaches for the synthesis of the dihydrobenzofuran scaffold:

| Catalyst System | Reactants | Product | Key Features |

| I2/SnCl2, Blue LED | 2-Allylphenols, Chalcogenides | 2,3-Chalcogenil-dihydrobenzofurans | Sustainable, mild conditions researchgate.net |

| Rh(III) | N-Phenoxyacetamides, 1,3-Dienes | Dihydrobenzofurans | Redox-neutral, good compatibility organic-chemistry.org |

| (PPh3)PdCl2, CuI | 2-Iodophenols, Terminal Alkynes | 2,3-Disubstituted Benzofurans | One-pot, good to excellent yields nih.govnih.gov |

| Trifluoroacetic Acid (TFA), N-Bromobutanimide (NBS) | 2-Hydroxy-1,4-diones | Benzofuran (B130515) Derivatives | One-pot, cascade reaction rsc.org |

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. sigmaaldrich.combyjus.commasterorganicchemistry.com In the context of synthesizing this compound, this reaction can be employed to introduce the acetic acid side chain or a precursor to it.

The reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). byjus.commasterorganicchemistry.com The electrophilic acylium ion generated in the reaction attacks the aromatic ring of a pre-formed 2,3-dihydrobenzofuran intermediate. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org This allows for the controlled introduction of a single acyl group.

The acylation can be performed on the benzene (B151609) ring of the dihydrobenzofuran system. The position of acylation is directed by the existing substituents on the aromatic ring. The resulting aryl ketone can then be further manipulated to form the desired acetic acid side chain.

Wolff-Kishner-Huang Minlon Reduction Applications

Following the introduction of a carbonyl group via Friedel-Crafts acylation, the Wolff-Kishner reduction is a crucial step to convert the ketone into a methylene (B1212753) group, thereby forming the ethyl bridge of the acetic acid side chain. unacademy.comonlineorganicchemistrytutor.comchem-station.com This reaction involves the deoxygenation of aldehydes and ketones to their corresponding alkanes. onlineorganicchemistrytutor.com

The reaction is typically carried out by heating the carbonyl compound with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide. unacademy.com The mechanism involves the in-situ formation of a hydrazone intermediate, which then undergoes base-catalyzed reduction with the extrusion of nitrogen gas to yield the alkane. onlineorganicchemistrytutor.comwikipedia.org

The Huang-Minlon modification of the Wolff-Kishner reduction is a significant improvement that allows the reaction to be performed as a one-pot procedure at atmospheric pressure. unacademy.comwikipedia.org This modification uses a high-boiling solvent like diethylene glycol, which facilitates the removal of water and drives the reaction to completion, often resulting in higher yields and cleaner products. onlineorganicchemistrytutor.comwikipedia.org This method is particularly useful for the reduction of sterically hindered ketones. onlineorganicchemistrytutor.com

The general transformation is as follows: Aryl Ketone → Aryl Alkane

This reduction is a key step in elongating the carbon chain and forming the final acetic acid moiety attached to the dihydrobenzofuran core.

Stereoselective Synthesis and Enantiomeric Resolution

Given that the this compound scaffold often contains a chiral center at the C2 position of the dihydrofuran ring, controlling the stereochemistry is of paramount importance, especially for pharmaceutical applications. nih.gov This can be achieved through stereoselective synthesis or by resolving a racemic mixture of enantiomers.

Stereoselective Synthesis:

Stereoselective methods aim to produce a single enantiomer or a significant enrichment of one enantiomer directly during the synthesis. elsevierpure.com This can be accomplished by using chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. For instance, a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes can provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Another approach involves an enantioselective intramolecular oxa-Michael reaction of enones containing benzylic alcohols, catalyzed by a cinchona squaramide-based organocatalyst, to yield 1,3-dihydroisobenzofurans with high enantioselectivities. organic-chemistry.org

Enantiomeric Resolution:

When a racemic mixture is synthesized, it can be separated into its constituent enantiomers through a process called resolution. libretexts.org A common method for resolving carboxylic acids like this compound is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic acid with a chiral base, such as a naturally occurring alkaloid like brucine (B1667951) or a synthetic chiral amine like (R)-1-phenylethylamine. libretexts.orglibretexts.org

The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once the diastereomers are separated, the pure enantiomers of the carboxylic acid can be regenerated by treating the salts with a strong acid. libretexts.orgunimi.it The enantiomeric purity of the resolved acid is often determined using techniques like chiral high-performance liquid chromatography (HPLC). unimi.it

Novel Approaches in this compound Synthesis

In addition to the well-established methods, researchers are continuously developing novel and more efficient synthetic strategies.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govscispace.com

In the context of this compound synthesis, microwave irradiation has been successfully applied to several key steps. For instance, the synthesis of 2,3-disubstituted benzo[b]furans via a one-pot, three-component Sonogashira/Cacchi type coupling has been significantly improved by using microwave irradiation. nih.gov This method allows for the rapid construction of the benzofuran core from commercially available starting materials. nih.gov

Furthermore, the synthesis of benzofuran-3(2H)-ones, which can be precursors to the desired acetic acid derivatives, has been achieved under microwave conditions. nih.govresearchgate.net This provides a rapid and facile route to these important intermediates. nih.gov The synthesis of triazolothiadiazole derivatives from related benzoxazolone acetic acid has also been accomplished using microwave irradiation, demonstrating the versatility of this technology in synthesizing complex heterocyclic systems. scielo.br

The following table highlights the advantages of microwave-assisted synthesis in specific reactions:

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of ethyl-3-arylaminobenzofuran-2-carboxylates | Heating at 90-95°C for 9 hours | Irradiation at 500 W, less time consuming | scispace.com |

| One-pot synthesis of 2,3-disubstituted benzo[b]furans | Longer reaction times, more side products | Shorter reaction times, cleaner products, higher yields | nih.gov |

| Synthesis of benzofuran-3(2H)-ones | Classical synthesis methods | Rapid access, yields of 43-58% | nih.govresearchgate.net |

Free Radical Cyclization Cascade Implementations

The synthesis of the 2,3-dihydro-1-benzofuran core can be effectively achieved through free radical cyclization cascades. These reactions are valued for their mild conditions and high tolerance for various functional groups. researchgate.net A common strategy involves the single-electron transfer (SET) to a suitably designed precursor, initiating a cascade of events that culminates in the formation of the heterocyclic ring system. nih.gov

For instance, a method for constructing complex benzofurylethylamine derivatives, a related class of compounds, involves an SET from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This process initiates a radical cyclization that is followed by an intermolecular radical-radical coupling. nih.gov This highlights a sophisticated approach where the cyclized radical intermediate is captured to form an additional carbon-carbon bond. researchgate.net While direct examples for this compound are not prominently detailed, the principle can be adapted. A hypothetical precursor, such as an o-allylphenoxyacetic acid derivative, could undergo an intramolecular radical cyclization to form the desired scaffold. The challenge in such radical-radical couplings lies in controlling the chemoselectivity to favor heterocoupling over homocoupling and suppressing side reactions like hydrogen atom transfer (HAT). researchgate.net

| Precursor Type | Radical Initiator/Mediator | Key Transformation | Ref. |

| 2-Iodo aryl allenyl ethers | 2-Azaallyl anions (via SET) | Radical cyclization / Intermolecular radical-radical coupling | nih.gov |

| o-Allylphenols | Not specified | Intramolecular cyclization | researchgate.net |

| Carbonyl and Alkene | Photo-irradiation | Intermolecular radical addition / Oxetane formation and rearrangement | researchgate.net |

Proton Quantum Tunneling Effects in Reaction Efficiency

Proton quantum tunneling is a phenomenon where a proton passes through a potential energy barrier rather than overcoming it via thermal activation. nih.govwikipedia.org This quantum mechanical effect can significantly influence reaction rates, especially in reactions involving the transfer of light particles like protons, even at or above room temperature. nih.gov The probability of tunneling is highly sensitive to the width and height of the energy barrier, which can be influenced by molecular vibrations that alter the distance between the donor and acceptor atoms. nih.gov

In the context of synthesizing this compound, particularly during the cyclization step which may involve an intramolecular proton transfer, quantum tunneling could play a role in the reaction's efficiency. The formation of the dihydrofuran ring often involves the cyclization of a precursor like an o-substituted phenol. If the mechanism involves a critical proton transfer step, the rate of this cyclization could be faster than predicted by classical transition state theory alone.

| Phenomenon | Description | Potential Impact on Synthesis | Key Factors |

| Proton Quantum Tunneling | A proton passes through an energy barrier instead of going over it. wikipedia.org | Can increase the rate of cyclization reactions that involve a proton transfer step. | Mass of tunneling particle, barrier width, barrier height, molecular vibrations. nih.govwikipedia.org |

| Multidimensional Reaction Coordinate | The reaction pathway involves the coupling of multiple intra- and intermolecular motions. acs.org | The efficiency of the reaction can be influenced by specific vibrational modes that promote tunneling. nih.gov | Donor-acceptor distance, skeletal reorganization. acs.org |

Functionalization and Derivatization Strategies

Once the this compound scaffold is synthesized, its properties can be finely tuned through various functionalization and derivatization reactions.

Substitution Reactions on the Benzofuran Ring

The aromatic ring of the 2,3-dihydro-1-benzofuran scaffold is amenable to substitution reactions, allowing for the introduction of various functional groups to modulate the molecule's electronic and steric properties. The inherent reactivity of the benzene ring can be exploited through electrophilic aromatic substitution, though the directing effects of the fused dihydrofuran ring and any existing substituents must be considered.

Direct C6 functionalization of related 2,3-disubstituted indoles, which are bioisosteres of benzofurans, has been achieved using catalysts like scandium triflate or chiral phosphoric acids, suggesting similar strategies could be applied to the dihydrobenzofuran system. researchgate.netdicp.ac.cn These methods enable the introduction of substituents at specific positions on the benzene ring, which is crucial for structure-activity relationship (SAR) studies. For example, adding polar functional groups can reduce lipophilicity, a key consideration in drug design. nih.gov

| Reaction Type | Reagents/Catalysts | Position of Substitution | Purpose |

| Electrophilic Aromatic Substitution | Standard electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | Dependent on directing groups | Introduce diverse functionality |

| Catalytic C-H Functionalization | Chiral Phosphoric Acid, Scandium Triflate | C6 (by analogy to indoles) dicp.ac.cn | Regio- and enantioselective modification |

| Halogenation | N-Bromosuccinimide (NBS) | Aromatic ring | Introduce handles for further cross-coupling reactions |

Modifications of the Acetic Acid Moiety

The acetic acid side chain is a prime target for modification, offering a versatile handle for creating a wide array of derivatives. Standard carboxylic acid chemistry can be employed to generate esters, amides, and other related functional groups.

For instance, the carboxylic acid can be coupled with various amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DiPEA (N,N-Diisopropylethylamine) to afford a library of amide derivatives. nih.gov Similarly, esterification can be achieved by reacting the acid with an alcohol under acidic conditions or via activation of the carboxyl group. These modifications can significantly alter the compound's physicochemical properties, such as solubility, stability, and cell permeability. nih.gov

| Derivative | Reagents | Reaction Type |

| Amides | Amine, HATU, DiPEA | Amide Coupling |

| Esters | Alcohol, Acid catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Acid Chlorides | Thionyl Chloride (SOCl₂) | Acyl Halogenation |

Design and Synthesis of Prodrug Conjugates (e.g., Glycine (B1666218) Derivatives)

A key strategy in medicinal chemistry is the development of prodrugs to improve the pharmacokinetic profile of a parent drug. mdpi.com For a molecule like this compound, the carboxylic acid moiety is an ideal point for creating prodrugs, such as amino acid conjugates.

Coupling the acetic acid group with the amino group of glycine forms an amide bond. nih.gov Such a prodrug strategy can enhance absorption by targeting amino acid or peptide transporters in the intestine. mdpi.com The synthesis typically involves the protection of the amino acid's functional groups, coupling with the parent drug's carboxylic acid, and subsequent deprotection. nih.gov These glycine derivatives are designed to be stable until they reach the target site, where they are hydrolyzed by enzymes (e.g., esterases or amidases) to release the active parent drug. nih.gov This approach has been successfully used for other carboxylic acid-containing drugs to enhance bioavailability and reduce gastrointestinal side effects. nih.gov

| Prodrug Conjugate | Amino Acid | Linkage | Purpose |

| Glycine Conjugate | Glycine | Amide | Enhance absorption via amino acid transporters, improve solubility. mdpi.comnih.gov |

| Tyrosine Conjugate | Tyrosine | Amide | Improve pharmacokinetic properties. nih.gov |

| Valine Ester Conjugate | Valine | Ester | Target peptide transporters (e.g., PEPT1) for enhanced uptake. mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity

A thorough examination of the structural components of 2,3-Dihydro-1-benzofuranacetic acid derivatives reveals that specific features are paramount for their biological effects. These include the positioning of substituents, the saturation level of the furan (B31954) ring, and the stereochemistry of chiral centers.

The placement of substituents on the benzofuran (B130515) ring system dramatically influences the biological activity of these compounds. nih.gov Research has shown that the type, number, and location of these functional groups are critical determinants of a molecule's efficacy. nih.gov

For instance, in a series of 2,3-dihydro-1-benzofuran derivatives designed as cannabinoid receptor 2 (CB2) agonists, the position of a carboxamide moiety was found to be crucial. Moving this group from position 6 to position 5 on the benzofuran nucleus resulted in a dramatic loss of functional activity. nih.gov This is attributed to the loss of a key hydrogen-bond interaction with the receptor. nih.gov Similarly, the introduction of bulky substituents at certain positions can lead to steric clashes, disrupting binding and reducing or abolishing activity. nih.gov

The nature of the substituent is also a significant factor. Studies on various benzofuran derivatives have demonstrated that electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, thereby affecting its interaction with biological targets. nih.gov For example, in one study, the introduction of strong electron-withdrawing groups on the aryl moiety of a benzofuran ring was found to be important for its antiproliferative activity. nih.gov

Table 1: Effect of Substituent Position on CB2 Receptor Activity

| Compound | Substituent Position | Biological Activity | Rationale |

|---|---|---|---|

| Analog 1 | 6-carboxamide | Active | Forms hydrogen bond with receptor. nih.gov |

| Analog 2 | 5-carboxamide | Inactive | Loss of hydrogen bond interaction. nih.gov |

| Analog 3 | Bulky group at R1 and R2 | Inactive | Steric clashes with receptor residues. nih.gov |

This table is based on findings from a study on 2,3-dihydro-1-benzofuran derivatives as CB2 agonists.

The saturation of the furan ring, distinguishing 2,3-dihydro-1-benzofurans from their unsaturated benzofuran counterparts, plays a pivotal role in defining the conformational flexibility and, consequently, the biological activity of these molecules. The dihydrofuran ring adopts a non-planar conformation, which can be crucial for optimal orientation within a receptor's binding site.

In the context of G protein-coupled receptor 40 (GPR40) agonists, a series based on a 3,3-disubstituted-2,3-dihydro-1-benzofuran ring was designed to enhance bioavailability compared to an earlier isatin (B1672199) series. nih.gov The dihydrobenzofuran scaffold was proposed to mimic the three-dimensional structure of the isatin scaffold, suggesting that the saturated ring provides a favorable geometry for receptor interaction. nih.gov

Conversely, in other contexts, the unsaturated benzofuran ring may be preferred. The planarity of the benzofuran system can facilitate π-stacking interactions with aromatic residues in a binding pocket, which might be lost upon saturation. nih.gov The choice between a saturated or unsaturated ring is therefore a critical consideration in the design of new derivatives, tailored to the specific topology of the target protein.

The presence of one or more chiral centers in this compound and its derivatives introduces the element of stereoisomerism, which can have a profound impact on biological activity. mdpi.com It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different potencies, efficacies, and even pharmacological effects. mdpi.comresearchgate.net

In a study of 2,3-dihydro-1-benzofuran derivatives as CB2 agonists, the racemic mixture of a particularly selective compound was separated into its individual enantiomers. nih.gov It was discovered that the biological activity resided almost exclusively in the (S)-enantiomer, which was identified as the active form. nih.gov This highlights the stereospecificity of the interaction between the ligand and the receptor, where only one enantiomer can achieve the precise orientation required for effective binding and activation.

Molecular modeling studies can often provide a rationalization for these observations, revealing how the different spatial arrangements of substituents in each enantiomer lead to favorable or unfavorable interactions within the binding site. mdpi.com

Table 2: Stereochemistry and CB2 Receptor Activity

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| Racemic Mixture | R/S | Active |

| Enantiomer 1 | (S) | Active enantiomer nih.gov |

| Enantiomer 2 | (R) | Inactive |

This table illustrates the differential activity of enantiomers for a selected 2,3-dihydro-1-benzofuran derivative.

Rational Design Principles Based on SAR

The insights gained from SAR studies provide a foundation for the rational design of novel this compound derivatives with improved therapeutic properties. nih.gov By understanding which structural modifications lead to desired changes in activity and properties, medicinal chemists can more efficiently navigate the chemical space to identify promising new drug candidates.

A primary goal of rational drug design is to optimize the interactions between a ligand and its biological target. mdpi.comnih.gov For this compound derivatives, this involves modifying the scaffold to enhance binding affinity and selectivity.

Key strategies include:

Introducing or modifying functional groups to form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with key residues in the binding site. As seen with the CB2 agonists, the precise placement of a carboxamide group was critical for activity. nih.gov

Altering the size and shape of substituents to improve complementarity with the binding pocket and avoid steric hindrance. nih.gov

Modifying the core scaffold to orient functional groups in a more favorable geometry for binding. The use of the 2,3-dihydro-1-benzofuran ring itself can be seen as a strategy to achieve a specific three-dimensional conformation. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in this process, allowing for the in-silico prediction of binding modes and affinities, thereby guiding the synthetic efforts. nih.gov

In the development of GPR40 agonists, a key objective was to reduce the high lipophilicity of an initial lead compound. nih.gov By adding a polar functional group to the 2,3-dihydro-1-benzofuran scaffold, researchers were able to generate compounds with lower lipophilicity and improved metabolic stability, ultimately leading to a clinical candidate. nih.gov

The ability to modulate these molecular descriptors is essential for:

Improving pharmacokinetic properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) is crucial for ensuring that a compound reaches its target in sufficient concentrations and for an appropriate duration.

Reducing off-target effects and toxicity: By fine-tuning the physicochemical properties, it is often possible to reduce interactions with unintended targets and minimize cellular toxicity. nih.gov

Enhancing research utility: For in vitro and in vivo studies, properties such as solubility in aqueous buffers are critical for obtaining reliable and reproducible data.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dihydro-1-benzofuran |

Comparative SAR Analysis with Related Chemical Scaffolds

The exploration of a compound's biological activity and properties is often enhanced by comparing its core structure, or scaffold, to other well-known chemical frameworks. This comparative analysis helps in understanding the key structural features responsible for efficacy and in designing new molecules with improved characteristics. For derivatives of 2,3-dihydro-1-benzofuran, comparisons with scaffolds like isatin have proven particularly insightful, as has the broader strategy of diversifying from such "privileged" structures.

The benzofuran scaffold, the fundamental structure of this compound, has been compared to the isatin core to leverage the extensive pharmacological history of isatin derivatives while aiming to enhance drug-like properties. nih.gov Isatin (1H-indole-2,3-dione) is a heterocyclic molecule recognized for a wide spectrum of pharmacological activities. nih.gov

Researchers have designed novel series of compounds based on a 2,3-dihydro-1-benzofuran ring to improve properties like bioavailability when compared to analogous isatin-based compounds. nih.gov The rationale for this comparison is the structural mimicry between the two scaffolds. nih.gov For instance, in certain conformations, the five-membered rings of the benzofuran and isatin structures can align, and the benzene (B151609) ring of the benzofuran can superimpose with a ring formed by the hydrazone and indolone components of the isatin derivative through an internal hydrogen bond. nih.gov

A key difference is the absence of a third ring (Ring C) in the benzofuran series, which is present in the compared isatin derivatives. This structural divergence is expected to decrease the lipophilicity of the benzofuran compounds, potentially improving their solubility and pharmacokinetic profiles. nih.gov SAR analyses of hybrid molecules containing both isatin and benzofuran motifs have revealed that substitutions at specific positions, such as the C-3 and C-5 positions of the isatin moiety and on the benzofuran ring, significantly influence their biological potency. nih.gov

| Feature | Benzofuran Scaffold | Isatin Scaffold | Implication of Comparison |

|---|---|---|---|

| Core Structure | Fused benzene and furan rings. mdpi.com | A six-membered aromatic ring fused to a five-membered heterocyclic ring (1H-indole-2,3-dione). nih.gov | Allows for structural superposition and mimicry to transfer biological activity. nih.gov |

| Key Functional Groups | Ether linkage within the dihydrofuran ring. | Two carbonyl groups at positions 2 and 3, and an NH group at position 1. nih.gov | The absence of a carbonyl group in the benzofuran scaffold was hypothesized to impact functional activity in certain receptor interactions. nih.gov |

| Lipophilicity | Generally lower due to the absence of a third ring system compared to certain isatin derivatives. nih.gov | Can be higher, potentially leading to lower water solubility. nih.gov | Benzofuran was chosen to design agonists with potentially better drug-like profiles, such as increased bioavailability. nih.gov |

| Substitution Sites for SAR | Positions on both the benzene and dihydrofuran rings can be modified. mdpi.com | Positions C-3, C-5, and the N-1 position are common sites for modification. nih.gov | SAR studies on hybrid molecules show that substitutions on both scaffolds are critical for potency. nih.gov |

The benzofuran motif is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation is due to its recurring presence as a core component in a multitude of biologically active natural products, synthetic compounds, and approved drugs. researchgate.netdiva-portal.org The unique structural and physicochemical features of the benzofuran ring system allow it to interact with a wide array of biological targets, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comnih.govelsevierpure.comnih.gov

Given its privileged status, the diversity-oriented synthesis (DOS) of chemical libraries based on benzofuran and its reduced form, 2,3-dihydrobenzofuran (B1216630), is a significant strategy in drug discovery. researchgate.netdiva-portal.org This approach aims to create a wide range of structurally diverse molecules from a common scaffold, thereby exploring a broader chemical space to identify novel therapeutic agents. nih.gov

Synthetic protocols have been developed to efficiently prepare libraries of compounds such as 3-carboxy 2-aryl benzofurans and 3-carboxy 2-aryl trans-2,3-dihydrobenzofurans. researchgate.netdiva-portal.org These methods utilize commercially available building blocks, including a variety of salicylaldehydes, aryl boronic acids or halides, and different amines. The selection of these building blocks is often guided by statistical molecular design to ensure broad variation in the physicochemical properties of the resulting compounds, such as molecular weight and lipophilicity (as measured by the calculated octanol/water partition coefficient, cLogP). researchgate.netdiva-portal.org This systematic diversification allows for a thorough investigation of the structure-activity relationships across the generated library. rsc.org

| Diversification Strategy | Building Blocks Used | Purpose / Goal | Example Outcome |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Commercially available salicylaldehydes, aryl boronic acids/halides, primary and secondary amines. researchgate.netdiva-portal.org | To create libraries of lead-like compounds with varied physicochemical properties. researchgate.netdiva-portal.org | Generation of 54 lead-like compounds with molecular weights of 299-421 and cLogP of 1.9-4.7. diva-portal.org |

| Exploration of Chemical Space | Accessing scaffolds from natural (e.g., fungi) and synthetic sources. nih.gov | To discover novel substitution patterns that display multi-target activity. nih.gov | Expanding the neuroprotective chemical space of the benzofuran heterocycle. nih.gov |

| Functionalization | Introducing various substituents at specific positions of the benzofuran core. mdpi.com | To elucidate structural requirements for potent and selective biological activity. mdpi.comnih.gov | Ester or heterocyclic ring substitutions at the C-2 position were found to be crucial for cytotoxic activity. mdpi.com |

Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Models

Receptor Agonism and Antagonism Studies

Derivatives of 2,3-dihydro-1-benzofuranacetic acid have been extensively studied for their ability to modulate the activity of key G protein-coupled receptors.

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is a receptor for free fatty acids (FFAs) that is predominantly expressed in pancreatic β-cells. researchgate.net Its activation by medium- to long-chain fatty acids enhances glucose-stimulated insulin (B600854) secretion (GSIS). researchgate.netnih.gov This mechanism has made FFA1 an attractive therapeutic target for type 2 diabetes, as it offers the potential for glucose-dependent insulin release without the risk of hypoglycemia. researchgate.netnih.gov

Researchers identified a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative as a promising candidate for an FFA1 agonist. researchgate.net Subsequent optimization efforts focused on improving physicochemical properties, such as reducing high lipophilicity, by adding polar functional groups to the core structure. researchgate.net This led to the development of several optimized compounds with improved pharmacokinetic profiles and potent in vivo effects. researchgate.net One notable derivative, compound 16 (also known as TAK-875 or Fasiglifam), demonstrated high resistance to β-oxidation, resulting in a long-acting pharmacokinetic profile. researchgate.net In studies using type 2 diabetic rats, oral administration of this compound significantly lowered plasma glucose excursion while increasing insulin secretion during an oral glucose tolerance test. researchgate.net

| Compound Class/Derivative | Target Receptor | Observed Interaction | Key Research Finding | Reference |

|---|---|---|---|---|

| (2,3-Dihydro-1-benzofuran-3-yl)acetic acid derivatives | GPR40 / FFA1 | Agonist | Serves as a core scaffold for potent agonists that enhance glucose-dependent insulin secretion. | researchgate.net |

| TAK-875 (Fasiglifam) | GPR40 / FFA1 | Agonist | An optimized derivative with low lipophilicity and a long-acting profile that reduces plasma glucose and increases insulin in diabetic rat models. | researchgate.net |

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is considered an important target for immunomodulation and the treatment of neuropathic pain. nih.govnih.gov In an effort to discover new treatments, scientists designed and synthesized a series of 2,3-dihydro-1-benzofuran derivatives to act as potent and selective CB2 agonists. nih.govnih.gov This work was built upon a previous series of N-alkyl-isatin acylhydrazone derivatives, with the goal of improving drug-like properties. nih.gov

The design of these new derivatives assumed that the benzofuran (B130515) scaffold could effectively mimic the isatin (B1672199) scaffold of the earlier compounds. nih.gov Through a multidisciplinary approach that included ligand-steered modeling, several potent and selective CB2 agonists were identified. nih.govnih.gov For the most selective compound, MDA7, enantiomer separation revealed that the (S)-enantiomer, named MDA104, was the active form. nih.govnih.gov Further investigation identified compounds MDA42 and MDA39 as the most potent agonists at the CB2 receptor. nih.govnih.gov In a pre-clinical model of neuropathic pain, MDA42 demonstrated significant activity. nih.govnih.gov

| Compound | Target Receptor | Observed Interaction | Key Research Finding | Reference |

|---|---|---|---|---|

| MDA7 | CB2 | Selective Agonist | Identified as the most selective CB2 agonist in the series. | nih.govnih.gov |

| MDA104 | CB2 | Active Enantiomer | The (S)-enantiomer of MDA7, confirmed as the active form. | nih.govnih.gov |

| MDA42 | CB2 | Potent Agonist | One of the most potent CB2 agonists identified; showed activity in a neuropathic pain model. | nih.govnih.gov |

| MDA39 | CB2 | Potent Agonist | Identified as one of the most potent CB2 agonists in the series. | nih.govnih.gov |

Enzyme Modulation and Inhibition Mechanisms

The versatility of the benzofuran structure has also been applied to the modulation of various enzyme systems involved in inflammation and cellular signaling.

Leukotrienes are potent inflammatory mediators derived from the oxidative metabolism of arachidonic acid. nih.govtg.org.au The enzyme 5-lipoxygenase (5-LOX) catalyzes the first step in their formation, making it a key target for developing treatments for conditions like asthma and inflammation. nih.govtg.org.auuq.edu.au Various antioxidants have been explored as 5-LOX inhibitors. nih.gov

| Compound Class | Target Enzyme/Pathway | Mechanism of Action | Key Research Finding | Reference |

|---|---|---|---|---|

| 2,3-Dihydro-5-benzofuranols | 5-Lipoxygenase / Leukotriene Biosynthesis | Antioxidant-based inhibition | The core structure is a useful template, and inhibitory potency within the class correlates with the compound's lipophilicity (log P). | nih.gov |

Protein tyrosine phosphatases (PTPs) are a family of enzymes that, along with protein tyrosine kinases, regulate cellular signaling pathways by controlling the phosphorylation state of proteins. nih.govnih.gov The lymphoid tyrosine phosphatase (Lyp, or PTPN22) is a critical negative regulator of T-cell activation, and its inhibition is being explored as a potential treatment for autoimmune diseases. nih.gov

Using a structure-based approach, a library of benzofuran salicylic (B10762653) acid compounds, which are structurally related to this compound, was synthesized to probe PTP inhibition. nih.gov These compounds were found to inhibit Lyp with IC50 values ranging from 0.27 to 6.2 μM. nih.gov Selectivity profiling against other closely related phosphatases revealed that the inhibitors were generally selective for Lyp over HePTP and LAR. nih.gov However, selectivity over PTP1B and Shp1 was generally poor for most compounds in the series. nih.gov

| Compound Class | Primary Target | Observed Activity | Selectivity Profile | Reference |

|---|---|---|---|---|

| Benzofuran salicylic acids | Lymphoid Tyrosine Phosphatase (Lyp/PTPN22) | Inhibition with IC50 values in the range of 0.27 - 6.2 μM. | Showed selectivity for Lyp over HePTP and LAR, but generally poor selectivity against PTP1B and Shp1. | nih.gov |

Caspases are a family of proteases that play an essential role in programmed cell death, or apoptosis. nih.gov The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade. nih.govmdpi.com The potential for chemical compounds to induce apoptosis in cancer cells is a major area of oncological research.

The biological investigation of benzofuran-based compounds has included assessments of apoptosis induction. In the development of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives as FFA1 agonists, caspase-3/7 activity was measured as an indicator of potential toxicity. researchgate.net For these specific derivatives, little effect on caspase-3/7 activity was observed at a concentration of 30 μM, indicating they were designed to avoid inducing apoptosis. researchgate.net

Conversely, studies on other, structurally distinct benzofuran derivatives have demonstrated pro-apoptotic properties. mdpi.com Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were tested on chronic myelogenous leukemia (K562) cells. mdpi.com A Caspase-Glo 3/7 assay confirmed that two of these compounds induce apoptosis, with one derivative causing a 2.31-fold increase in the activity of caspases 3 and 7 after 48 hours of exposure. mdpi.com These contrasting findings highlight how the benzofuran scaffold can be chemically modified to either avoid or promote caspase activation, depending on the therapeutic goal.

| Compound Class | Cell Line | Assay | Key Research Finding | Reference |

|---|---|---|---|---|

| (2,3-Dihydro-1-benzofuran-3-yl)acetic acid derivatives | Human HepG2 hepatocytes | Caspase-3/7 Activity | Little to no effect on caspase activity was observed, indicating a lack of apoptosis induction as part of the safety profiling. | researchgate.net |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives | K562 (Chronic Myelogenous Leukemia) | Caspase-Glo 3/7 Assay | Demonstrated pro-apoptotic properties by significantly increasing the activity of caspases 3 and 7. | mdpi.com |

Cellular Pathway Modulation

The interaction of this compound derivatives with cellular signaling pathways is a key area of investigation, revealing potential mechanisms for their therapeutic effects.

Tumor necrosis factor-alpha (TNF-α) is a primary regulator of inflammatory responses. nih.gov Its signaling can activate pathways like NF-κB, leading to the expression of various inflammatory molecules. nih.govnih.gov While direct inhibition of the TNF-α or NF-κB pathways by this compound has not been extensively detailed, research into related compounds provides insight into potential anti-inflammatory mechanisms.

Derivatives of 2,3-dihydro-1-benzofuran have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The endogenous cannabinoid system is known to have significant immunomodulatory functions. nih.gov Stimulation of the CB2 receptor, in particular, is associated with the suppression of microglial cell activation and neuroinflammation, making it an emerging target for treating conditions like neuropathic pain. nih.gov The activation of the CB2 receptor by these benzofuran derivatives represents a plausible mechanism for exerting anti-inflammatory effects, distinct from direct TNF-α or NF-κB pathway inhibition. nih.gov

The search for novel antimicrobial agents often focuses on essential bacterial processes, such as the synthesis of the cell wall or the function of vital proteins. The bacterial cell wall, containing peptidoglycan, is a crucial structure for bacterial integrity and survival, making it an excellent target for antibiotics. mdpi.compressbooks.pub Interference with its synthesis is a bactericidal mode of action. pressbooks.pub Another major target is bacterial protein synthesis, with inhibitors often binding to ribosomal subunits to halt the process. pressbooks.pub

Various benzofuran derivatives have been synthesized and studied for their antimicrobial activities against a range of bacteria and fungi. nih.gov However, specific mechanistic studies detailing how this compound or its close analogues interfere with bacterial cell wall synthesis or protein function are not extensively documented in the current body of scientific literature. Further research is required to elucidate the precise molecular mechanisms behind the observed antimicrobial properties of this class of compounds.

Investigations into the broader benzofuran class of compounds have revealed significant antifungal and antimycobacterial properties. Studies have demonstrated the efficacy of benzofuran derivatives against pathogenic fungi, including Cryptococcus neoformans and Aspergillus fumigatus. nih.gov The mechanism of this antifungal action is thought to involve the mobilization of intracellular calcium, as the derivatives were found to augment amiodarone-elicited calcium flux into the cytoplasm. nih.gov

Other research has confirmed the antifungal potential of novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus against a panel of fungal strains. nih.gov In the realm of antimycobacterial research, certain hydrazone derivatives have shown notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov These findings underscore the potential of the benzofuran scaffold as a basis for developing new antimicrobial agents.

Table 1: Investigated Antimicrobial Activity of Benzofuran Derivatives

| Compound Class | Target Organism | Observed Effect | Proposed Mechanism of Action | Reference |

| Benzofuran derivatives | Cryptococcus neoformans | Growth inhibition | Changes in cytoplasmic calcium concentration | nih.gov |

| Benzofuran derivatives | Aspergillus fumigatus | Growth inhibition | Changes in cytoplasmic calcium concentration | nih.gov |

| Thiazolo[3,2-a]benzimidazole derivatives with benzofuran nucleus | Aspergillus flavus, Candida albicans, Microspora griseus | Varying degrees of growth inhibition | Not specified | nih.gov |

| 2-(phenylthio) benzoylarylhydrazones | Mycobacterium tuberculosis H37Rv | Significant inhibitory effects (IC90 ≤ 10 μg/mL for some derivatives) | Not specified | nih.gov |

Molecular Interaction Dynamics

Understanding how these compounds bind to and affect the structure of their molecular targets is crucial for rational drug design and development.

The interaction of 2,3-dihydro-1-benzofuran derivatives with various protein targets has been characterized using in vitro and computational methods. Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid were identified as agonists of the G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1), a receptor involved in mediating insulin secretion. nih.gov Similarly, a series of 2,3-dihydro-1-benzofuran derivatives were designed as potent and selective agonists for the cannabinoid receptor 2 (CB2), with their binding modes predicted through computational modeling. nih.gov

More detailed biophysical studies have investigated the binding of benzofuran derivatives to serum albumins, which are key transport proteins in the bloodstream. mdpi.com Using fluorescence spectroscopy, the binding affinity of a 4-nitrophenyl-functionalized benzofuran (BF1) and a corresponding benzodifuran (BDF1) to bovine serum albumin (BSA) was quantified. mdpi.com The dissociation constant (kD) for the higher-affinity compound was determined to be in the nanomolar range, indicating a strong interaction. mdpi.com

Table 2: Binding Affinity of Benzofuran Derivatives to Bovine Serum Albumin (BSA)

| Ligand | Technique | Dissociation Constant (kD) | Reference |

| 4-nitrophenyl-functionalized benzofuran (BF1) | Fluorescence Spectroscopy | 28.4 ± 10.1 nM | mdpi.com |

| 4-nitrophenyl-functionalized benzodifuran (BDF1) | Fluorescence Spectroscopy | 142.4 ± 64.6 nM | mdpi.com |

Conformational Changes Upon Binding

The binding of a ligand to a protein can induce significant changes in the protein's three-dimensional structure, a concept central to models of molecular recognition like "induced fit" and "conformational selection". nih.gov Such structural alterations can, in turn, affect the protein's stability and function.

The impact of benzofuran derivatives on protein conformation has been demonstrated through circular dichroism (CD) spectroscopy, using bovine serum albumin (BSA) as a model protein. mdpi.com These studies revealed that the binding of a 4-nitrophenyl-functionalized benzofuran derivative (BF1) altered the secondary structure of BSA, leading to a notable increase in its β-sheet content. mdpi.com This structural change was accompanied by a significant increase in the thermal stability of the protein, as measured by its melting temperature (Tm). mdpi.comencyclopedia.pub In contrast, a related benzodifuran compound (BDF1) caused only minor structural changes and did not stabilize the protein. mdpi.comencyclopedia.pub These findings illustrate that binding can lead to distinct conformational and stability outcomes depending on the specific ligand structure. mdpi.com

Table 3: Effect of Benzofuran Derivatives on BSA Secondary Structure and Thermal Stability

| Ligand | Change in β-sheet content | Melting Temperature (Tm) | Change in Tm (ΔTm) vs. unbound BSA | Reference |

| Unbound BSA | - | 69.8 ± 0.1 °C | - | encyclopedia.pub |

| BF1-BSA Complex | +5.70% | > 72.8 °C | > 3 °C | mdpi.comencyclopedia.pub |

| BDF1-BSA Complex | Minor change | 69.0 ± 0.1 °C | -0.8 °C | mdpi.comencyclopedia.pub |

Advanced Analytical and Computational Research Methodologies

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 2,3-dihydro-1-benzofuranacetic acid. Each technique offers unique information about the compound's atomic and molecular features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For instance, in a derivative, 2,3-dihydrobenzofuran-7-carboxylic acid, distinct signals are observed for the carboxylic acid proton (around 12.6 ppm), the aromatic protons (in the range of 6.8 to 7.6 ppm), and the protons of the dihydrofuran ring (at approximately 4.6 and 3.2 ppm). chemicalbook.com The coupling constants between protons on the dihydrofuran ring are particularly useful for determining the cis or trans configuration of substituents. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Predicted spectra for derivatives like (2s,3r)-4-[(1z)-2-carboxyeth-1-en-1-yl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid show a wide range of chemical shifts corresponding to the aromatic, carboxylic, and aliphatic carbons. np-mrd.org

2D-NMR: Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, are employed to establish correlations between protons and carbons, further confirming the structural assignment of complex derivatives.

A representative ¹H NMR data for a related compound, 2,3-dihydrobenzofuran-7-carboxylic acid, is presented below:

| Assignment | Chemical Shift (ppm) |

| Carboxylic Acid (H) | 12.6 |

| Aromatic (H) | 7.591 |

| Aromatic (H) | 7.425 |

| Aromatic (H) | 6.880 |

| Dihydrofuran Ring (H) | 4.604 |

| Dihydrofuran Ring (H) | 3.193 |

| (Data sourced from ChemicalBook for 2,3-dihydrobenzofuran-7-carboxylic acid) chemicalbook.com |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. researchgate.net

IR Spectroscopy: The IR spectrum of this compound and its analogs typically displays characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. Bands in the aromatic region (around 1600-1450 cm⁻¹) and C-O stretching vibrations (around 1250-1000 cm⁻¹) are also key identifiers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. It can be used to study the skeletal vibrations of the benzofuran (B130515) ring system.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nature of the solvent can influence the position of the absorption maxima, a phenomenon known as solvatochromism. academie-sciences.frresearchgate.net This effect arises from differential stabilization of the ground and excited states of the molecule by the solvent. academie-sciences.frresearchgate.net

Studies on related compounds have shown that the absorption bands can shift depending on the solvent's polarity, hydrogen bond donating or accepting ability, and other parameters. researchgate.netnih.govscribd.com This sensitivity to the solvent environment can be used to probe the electronic structure of the molecule and its interactions with its surroundings. academie-sciences.frresearchgate.netnih.gov For example, a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum can indicate changes in the electronic distribution upon excitation. researchgate.net

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

The mass spectrum of the parent compound, 2,3-dihydrobenzofuran (B1216630), shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the molecular ion peak would confirm its expected molecular formula of C₁₀H₁₀O₃. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction studies on derivatives of this compound have provided detailed insights into their molecular geometry and intermolecular interactions. researchgate.netnih.gov For example, the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid revealed that the benzofuran residue is essentially planar. nih.gov In the crystal lattice, molecules can be linked by hydrogen bonds, such as O-H···O interactions, forming dimeric structures. nih.gov

The crystal structure of another derivative, compound 33 in a study on cannabinoid receptor agonists, was determined to have a monoclinic crystal system with the space group P2₁. nih.gov Such analyses provide precise bond lengths, bond angles, and torsion angles, which are invaluable for understanding the molecule's conformation and steric properties. researchgate.netvensel.org

Below is a table summarizing the crystallographic data for a related derivative, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid: nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8096 (3) |

| b (Å) | 13.2034 (5) |

| c (Å) | 12.5738 (6) |

| β (°) | 97.641 (3) |

| Volume (ų) | 955.93 (8) |

| Z | 4 |

| (Data sourced from Nevagi et al., 2015) nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular forces, which profoundly influences the material's physical properties. For benzofuran derivatives, X-ray crystallography reveals that hydrogen bonds and π-π stacking are dominant forces in crystal packing. researchgate.netnih.gov

In related benzofuran carboxylic acids, molecules often form dimers stabilized by strong O-H···O intermolecular hydrogen bonds between their carboxylic acid groups. researchgate.net These dimeric units can be further connected through other interactions, such as N-H···O hydrogen bonds in substituted analogs, creating extensive chains or networks. nih.gov For instance, 1-benzofuran-2-carboxylic acid has been observed to crystallize in a monoclinic system, with intermolecular hydrogen bonds creating a one-dimensional zig-zag architecture. researchgate.net

Table 1: Common Intermolecular Interactions in Benzofuran Derivatives

| Interaction Type | Description | Reference |

|---|---|---|

| O-H···O Hydrogen Bond | Strong interaction between carboxylic acid groups, often forming centrosymmetric dimers. | researchgate.netnih.gov |

| π-π Stacking | Overlap of aromatic benzofuran rings, contributing to lattice stability. | researchgate.netnih.gov |

| N-H···O Hydrogen Bond | Connects dimeric units in amino-substituted derivatives, forming chains. | nih.gov |

| C-H···O/π Interactions | Weaker interactions that provide additional stabilization to the 3D crystal structure. | researchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to predict and analyze the properties of molecules like this compound, complementing experimental data and offering insights that are difficult to obtain through laboratory methods alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For benzofuran derivatives, DFT calculations, commonly using the B3LYP method with basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometries, frontier molecular orbitals (FMOs), and other electronic properties. researchgate.netmaterialsciencejournal.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides information about chemical stability and reactivity. DFT is also used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential reactions. researchgate.netresearchgate.net Comparisons between DFT-calculated geometric parameters (bond lengths and angles) and those obtained from experimental X-ray diffraction show a high degree of correlation, validating the accuracy of the theoretical models. researchgate.net

Beyond electronic structure, quantum chemical calculations are utilized to determine a wide range of molecular properties for benzofuran derivatives. materialsciencejournal.org These calculations provide valuable data on thermodynamic parameters, dipole moments, and various quantum chemical descriptors that help characterize the molecule. materialsciencejournal.orgnih.gov

For the related 1-benzofuran-2-carboxylic acid, theoretical calculations have been used to determine properties such as ionization potential, electron affinity, chemical potential, softness, and electrophilicity. researchgate.net These descriptors are crucial for understanding the molecule's behavior in different chemical environments and its potential for intermolecular interactions. The accuracy of these predictions is benchmarked against experimental data where available, ensuring the computational approach is well-calibrated. nih.gov

Table 2: Molecular Properties of 1-Benzofuran-2-Carboxylic Acid from DFT Calculations

| Property | Calculated Value |

|---|---|

| Ionization potential (I) | 6.366 eV |

| Electron affinity (A) | 1.632 eV |

| Chemical potential (µ) | -3.999 eV |

| Softness (ζ) | 11.49 |

| Electrophilicity (ω) | 3.374 eV |

Data derived from theoretical calculations on a related compound. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Complexes

To understand how this compound and its analogs might interact with biological targets, molecular docking and molecular dynamics (MD) simulations are employed. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of action. nih.gov

Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex over time. nih.gov These simulations model the motion of every atom in the system, providing a dynamic view of the binding interactions and revealing conformational changes in both the ligand and the protein target. frontiersin.org This combination of docking and MD simulation is a standard workflow for studying potential drug candidates, helping to elucidate mechanisms of action and guide the design of more potent and selective molecules. researchgate.net

In cases where high-resolution structural data for a target receptor is limited, such as with certain G-protein-coupled receptors (GPCRs), traditional docking can be challenging. For derivatives of 2,3-dihydro-1-benzofuran that act as agonists for the cannabinoid receptor 2 (CB2), a GPCR with no available active-state crystal structure, ligand-steered modeling has been successfully applied. nih.govumt.edu

This advanced technique uses information from the ligand itself to guide the modeling of the binding site, considering the flexibility of both the ligand and the receptor. nih.gov This approach is particularly valuable for identifying a putative binding mode and rationalizing structure-activity relationship (SAR) data when experimental structural information is scarce. nih.govnih.gov The method was instrumental in predicting how this class of compounds binds to the CB2 receptor, facilitating the design of novel agonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For various benzofuran derivatives, 2D and 3D-QSAR models have been developed to predict activities such as antileishmanial, antioxidant, and vasodilator effects. nih.govresearchgate.netmdpi.com

The process involves calculating a set of molecular descriptors (e.g., constitutional, topological, electronic) for each compound in a dataset. aimspress.com Statistical methods like Multiple Linear Regression (MLR), Random Forest, or Partial Least Squares (PLS) are then used to build a model that links these descriptors to the observed activity. nih.govaimspress.com A robust QSAR model can explain how different structural features influence biological potency and can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating drug discovery. nih.gov

Prediction of Physicochemical Descriptors (e.g., Collision Cross Section)

The computational prediction of physicochemical descriptors has become an indispensable tool in modern analytical chemistry and drug discovery, offering high-throughput screening and characterization of molecules. For this compound and related small molecules, these predictions provide crucial data that can guide experimental work and aid in compound identification. A particularly significant descriptor is the Collision Cross Section (CCS), which is relevant in ion mobility-mass spectrometry (IMS-MS).

Computational Methodologies for CCS Prediction

Collision Cross Section (CCS) is a physicochemical property representing the effective area of an ion in the gas phase. It is a valuable parameter for increasing confidence in chemical identification. mdpi.comresearchgate.netnih.gov The prediction of CCS values is predominantly achieved through machine learning (ML) models trained on large, experimentally determined CCS databases. mdpi.comresearchgate.net These computational approaches are often faster and less resource-intensive than traditional 3D structure-based calculations. mdpi.comrsc.org

Several machine learning algorithms have been successfully applied to predict CCS values for diverse sets of small molecules:

Support Vector Machines (SVM): SVM-based models have been developed using extensive sets of molecular descriptors to predict CCS values for various adducts, such as protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions. In one study, an SVM model based on over 3,000 descriptors achieved a prediction accuracy where over 92% of protonated adducts had a relative deviation below 5%. nih.gov Another SVM model, trained specifically on chemicals associated with plastics, showed that 93.3% of predicted CCS values for [M+H]⁺ adducts had less than 5% error. nih.gov

Random Forest: This algorithm has been used to create predictive models based on molecular fingerprints. mdpi.comresearchgate.net One approach involves a two-step process: first, a random forest classifier assigns a molecule to a chemical "super class," and then a specific prediction model is applied for that class. mdpi.com This method, tested on over 13,000 CCS values, demonstrated high accuracy and applicability across different IMS platforms. mdpi.comresearchgate.net

Graph Attention Networks: More advanced models like the Multimodal Graph Attention Network (MGAT-CCS) integrate graph attention networks with various molecular representations to predict CCS values based on chemical class. acs.org This approach has shown superior performance compared to other ML models and has been effective in reducing false positives in metabolomics data analysis. acs.org

Other Models: Neural networks, such as the DarkChem model, have been trained to predict CCS with an average error of 2.5%. mdpi.com Gradient Boosting Machines (GBM) and Partial Least Squares (PLS) regression have also been employed, using molecular descriptors to build accurate prediction models. mdpi.com

The accuracy of these predictions is highly dependent on the structural diversity and similarity of the training data. nih.govacs.org Models perform best when the molecule being predicted is structurally similar to a large number of molecules within the training dataset. nih.gov

Table 1: Comparison of Machine Learning Models for CCS Prediction

| Model Type | Input Features | Reported Performance/Key Findings | Citations |

|---|---|---|---|

| Support Vector Machine (SVM) | Molecular Descriptors | Median relative errors of 1.50% for [M+H]⁺ and 1.82% for [M+Na]⁺. | nih.gov |

| Random Forest | Molecular Fingerprints | Test accuracy over 0.85; median relative residual around 2.2%. | mdpi.comresearchgate.net |

| Graph Attention Network (MGAT-CCS) | Multimodal Molecular Representations | Superior performance to other ML models; reduced false positives by ~25%. | acs.org |

| Neural Network (DarkChem) | Not Specified | Average prediction error of 2.5%. | mdpi.com |

Prediction of Other Physicochemical Descriptors

Beyond CCS, computational methods are used to predict a range of physicochemical properties that are critical for assessing the drug-like qualities of a compound. Research on derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid has highlighted the importance of these descriptors. In one study, a key goal was to lower the lipophilicity of a lead compound by adding polar functional groups. nih.gov

The prediction of properties like lipophilicity (expressed as ClogP) and topological polar surface area (TPSA) is routine in medicinal chemistry to forecast a compound's pharmacokinetic and toxicological profile. An analysis by Takeda of 284 internal compounds demonstrated that lower lipophilicity (ClogP < 3) and higher polar surface area (TPSA > 75), known as the "3/75 rule," correlates with a lower probability of in vivo toxicity. nih.gov The study also found that the predictive power of these properties can differ based on the ionization state (acidic, basic, neutral) of the molecules. nih.gov

Table 2: Key Physicochemical Descriptors and Their Relevance

| Descriptor | Abbreviation | Relevance in Drug Discovery | Citations |

|---|---|---|---|

| Lipophilicity | ClogP / LogP | Influences absorption, distribution, metabolism, excretion (ADME), and toxicity. | nih.govnih.gov |

| Topological Polar Surface Area | TPSA | Correlates with membrane permeability and bioavailability. | nih.gov |

| Collision Cross Section | CCS | Aids in compound identification and structural characterization in IMS-MS. | nih.govacs.org |

While these powerful predictive methodologies are well-established for small molecules, specific computationally predicted CCS values for this compound are not available in the cited literature. However, the existing models and principles would be directly applicable to generate such predictions.

Role in Chemical Synthesis and Drug Discovery Research Lead Compound Identification Phase

2,3-Dihydro-1-benzofuranacetic Acid as a Versatile Synthetic Intermediate

The utility of this compound in organic synthesis stems from its reactive handles—the carboxylic acid group and the aromatic ring—which allow for extensive chemical modification. This adaptability enables chemists to use it as a foundational element for constructing more elaborate molecular architectures.

This compound is an essential precursor for creating complex molecules, particularly in the development of pharmaceutical candidates. researchgate.net The synthesis of dihydrobenzofuran scaffolds is of pivotal significance as they are frequently employed as essential starting materials for building intricate organic frameworks. nih.gov For instance, research into agonists for the G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes, identified a derivative of (2,3-dihydro-1-benzofuran-3-yl)acetic acid as a promising, albeit highly lipophilic, candidate. researchgate.netnih.gov Subsequent synthetic efforts focused on introducing polar functional groups onto this precursor to optimize its properties, leading to the development of compounds with improved bioavailability and metabolic stability. researchgate.netnih.gov This process illustrates how the basic structure of this compound serves as a starting point for multi-step syntheses aimed at fine-tuning pharmacological profiles. nih.gov Synthetic strategies often involve transition metal-catalyzed reactions, such as those using rhodium, copper, or palladium, to efficiently forge the core dihydrobenzofuran functionality and introduce further complexity. nih.govorganic-chemistry.org

In the quest for new drugs, the ability to rapidly generate a large and diverse collection of related compounds, known as a chemical library, is crucial. The 2,3-dihydrobenzofuran (B1216630) scaffold is an ideal building block for this purpose. nih.govsigmaaldrich.com Diversity-oriented synthesis protocols have been developed to create libraries based on this core structure. nih.gov By systematically reacting the this compound core with various commercially available building blocks like aryl boronic acids and different amines, researchers can produce a wide array of derivatives. nih.gov These libraries contain compounds with varied physicochemical properties, which can then be screened against biological targets to identify new hits. For example, the 2,3-dihydrobenzofuran platform has been used to design and synthesize small compound libraries to discover potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov This approach leverages the dihydrobenzofuran core as a reliable anchor to explore chemical space efficiently.

Scaffold for Medicinal Chemistry Research

A scaffold in medicinal chemistry refers to the core molecular framework of a compound. The 2,3-dihydrobenzofuran moiety is considered a "privileged scaffold" because its structure is capable of binding to a variety of biological targets, making it a recurring motif in successful drugs. nih.govmdpi.comnih.gov

Privileged structures are molecular frameworks that appear in drugs and bioactive molecules with a frequency greater than expected by chance. nih.govrsc.org The 2,3-dihydrobenzofuran ring system is recognized as such a scaffold. nih.govnih.gov Its unique three-dimensional shape and electronic properties allow it to present functional groups in specific orientations that facilitate interactions with diverse protein targets. Researchers propose 2,3-dihydrobenzofurans as privileged structures and use them as a chemical platform to design compound libraries. nih.gov This privileged nature makes it an attractive starting point for drug design, as it increases the probability of finding a compound with the desired biological activity. The core structure is composed of an aryl ring fused to a dihydrofuran ring, a feature that makes these compounds ideal candidates for developing novel pharmaceutical agents. nih.gov

The this compound scaffold has been instrumental in the design and development of numerous lead compounds targeting a range of diseases. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

One of the most notable examples is the development of TAK-875, a G protein-coupled receptor 40 (GPR40) agonist for the treatment of type 2 diabetes. researchgate.netnih.gov The initial lead compound was a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative. Through systematic structural modifications to this scaffold, researchers were able to enhance its potency and pharmacokinetic profile, leading to a clinical candidate. nih.gov

Similarly, the 2,3-dihydrobenzofuran scaffold has been employed to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation. nih.gov Starting from a low-affinity natural product, researchers used the dihydrobenzofuran core to develop new inhibitors with activity in the low micromolar range. nih.gov In another research avenue, this scaffold was used to develop potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating neuropathic pain. nih.gov

The table below summarizes key research findings where the this compound scaffold was pivotal in lead compound development.

| Biological Target | Therapeutic Area | Lead Compound Derivative Example | Key Research Finding |

| GPR40/FFA1 researchgate.netnih.gov | Type 2 Diabetes | Compound 16 (TAK-875) | A highly bioavailable GPR40 agonist that increases insulin (B600854) secretion in a glucose-dependent manner. researchgate.netnih.gov |

| mPGES-1 nih.gov | Inflammation, Cancer | Dihydrobenzofuran derivatives 19 and 20 | Identified as potential mPGES-1 inhibitors with biological activity in the low micromolar range. nih.gov |

| Cannabinoid Receptor 2 (CB2) nih.gov | Neuropathic Pain | Compound MDA7 and its S enantiomer (MDA104) | Developed as potent and selective CB2 agonists, with one compound showing efficacy in an animal model of neuropathic pain. nih.gov |

| PPARα researchgate.net | Dyslipidemia | Novel 2,3-dihydrobenzofuran-2-carboxylic acids | Identified as highly potent and subtype-selective PPARα agonists with excellent cholesterol- and triglyceride-lowering activity. researchgate.net |

Strategies for Enhancing Research Potential

To fully exploit the therapeutic potential of the this compound scaffold, chemists are continuously developing new synthetic strategies. These methods aim to improve efficiency, control stereochemistry, and introduce greater molecular diversity.

Key strategies include:

Transition Metal Catalysis: Modern organic synthesis heavily relies on catalysts containing metals like palladium, rhodium, iridium, and copper to construct the dihydrobenzofuran core. nih.gov Techniques such as the Heck reaction, C-H bond activation, and intramolecular cycloisomerization allow for the efficient and selective synthesis of substituted dihydrobenzofurans. organic-chemistry.orgresearchgate.net

Enantioselective Synthesis: Many biological targets are chiral, meaning they interact differently with the two enantiomers (mirror-image isomers) of a drug molecule. Developing enantioselective synthetic methods is crucial for producing single-enantiomer drugs with improved efficacy and safety. Strategies using chiral catalysts or auxiliaries have been successfully applied to the synthesis of optically active 2,3-dihydrobenzofurans. organic-chemistry.orgnih.gov For instance, enantiomer separation of a lead CB2 agonist revealed that the activity resided primarily in the S enantiomer. nih.gov

Diversity-Oriented Synthesis (DOS): As mentioned previously, DOS is a powerful strategy for creating libraries of structurally diverse compounds from a common starting material. nih.gov Applying DOS principles to the this compound scaffold allows for a broad exploration of chemical space, increasing the chances of discovering novel lead compounds for various diseases. nih.gov

By refining these synthetic approaches, researchers can continue to unlock the full potential of this compound and its derivatives in the ongoing search for new medicines.

Optimization of Bioavailability in Pre-Clinical Animal Models

A primary challenge in the early stages of drug discovery is refining a lead compound to ensure it has suitable pharmacokinetic properties, including high bioavailability, for in vivo studies. Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been the subject of such optimization efforts, particularly in the context of developing agonists for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).

Initial research identified a potent (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative, designated as compound 2, as a promising candidate. However, a significant drawback was its relatively high lipophilicity, a property that can lead to poor solubility, rapid metabolism, and low oral bioavailability. nih.gov To address this, medicinal chemists introduced a polar functional group onto the core structure. This strategic modification resulted in several new compounds with reduced lipophilicity. nih.gov